4-(Cyclopenta-2,4-dien-1-ylidene)oxane
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Overview
Description
4-(Cyclopenta-2,4-dien-1-ylidene)oxane is an organic compound characterized by its unique structure, which includes a cyclopentadienylidene group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopenta-2,4-dien-1-ylidene)oxane typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between cyclopenta-2,4-dien-1-one and an appropriate dienophile under controlled conditions yields the desired product . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopenta-2,4-dien-1-ylidene)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a suitable solvent.
Major Products:
Scientific Research Applications
4-(Cyclopenta-2,4-dien-1-ylidene)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including catalysts and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(Cyclopenta-2,4-dien-1-ylidene)oxane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-one: Shares the cyclopentadienylidene group but lacks the oxane ring.
Cyclopentadienone: Known for its use in organometallic chemistry and as a ligand in catalysis.
Pyridylphenylene cyclopentadienone: Used in dendrimer synthesis and materials science.
Properties
CAS No. |
82250-30-4 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-cyclopenta-2,4-dien-1-ylideneoxane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-4H,5-8H2 |
InChI Key |
BNVOPPDJIMGSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1=C2C=CC=C2 |
Origin of Product |
United States |
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